甲基5-吗啉基-2-硝基苯甲酸酯

描述

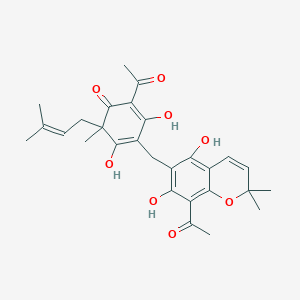

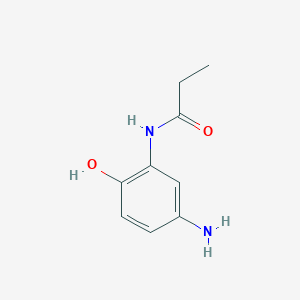

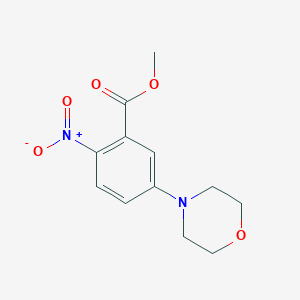

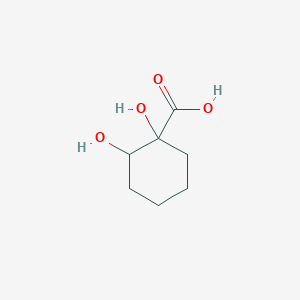

“Methyl 5-morpholino-2-nitrobenzoate” is a chemical compound with the molecular formula C12H14N2O5 . It has an average mass of 266.250 Da and a monoisotopic mass of 266.090271 Da .

Synthesis Analysis

The synthesis of “Methyl 5-morpholino-2-nitrobenzoate” involves the nitration of methyl 3-methylbenzoate . The reaction is carried out in a solution of 2.0 g (9.28 mmol) product from Step A and 1.6 mL (18.6 mmol) morpholine in 20 mL DMF, which is heated to 90° C for 6 hours . After cooling to room temperature, the DMF is stripped off in vacuo. The crude material is then redissolved in methanol and stirred with 20 g Amberlyst-A26 .Chemical Reactions Analysis

The key process in the synthesis of “Methyl 5-morpholino-2-nitrobenzoate” is the nitration of methyl 3-methylbenzoate . This process utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .Physical And Chemical Properties Analysis

“Methyl 5-morpholino-2-nitrobenzoate” is a solid substance that should be stored in a sealed container in a dry, room-temperature environment .科学研究应用

光敏保护基团

光敏保护基团,包括类似于甲基5-吗啉基-2-硝基苯甲酸酯的结构,近期成为研究重点,展示了未来在合成化学中的应用前景。这些基团,如2-硝基苄基、3-硝基苯基等,在开发光敏材料和钝化剂方面起着关键作用,突显了它们在绿色化学和环境友好合成过程中的潜力(Amit, Zehavi, & Patchornik, 1974)。

抗氧化活性的分析方法

在抗氧化剂的研究中,类似于甲基5-吗啉基-2-硝基苯甲酸酯的化合物可能参与评估抗氧化活性的方法。氧自由基吸收能力(ORAC)和还原性抗氧化功率(FRAP)等技术对于了解复杂样品的抗氧化能力至关重要。这些依赖于分光光度法的方法对于分析各个领域中抗氧化剂的动力学或平衡状态至关重要,从食品工程到医学(Munteanu & Apetrei, 2021)。

神经保护策略

为脑血管卒中治疗探索神经保护剂已经确定了与甲基5-吗啉基-2-硝基苯甲酸酯类似结构的化合物。这些化合物是旨在减轻卒中后次生脑损伤的策略的一部分。研究试验的见解为未来的治疗干预奠定了基础,突显了神经保护策略持续发展的必要性(Karsy et al., 2017)。

哌嗪和吗啉的药理应用

与甲基5-吗啉基-2-硝基苯甲酸酯结构相关的哌嗪和吗啉衍生物在药物应用领域展示出广泛的谱系。这些类似物的合成和药理活性揭示了它们在药物化学中开发新的治疗剂对抗各种疾病的潜力(Mohammed et al., 2015)。

作用机制

安全和危害

属性

IUPAC Name |

methyl 5-morpholin-4-yl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJPZPKFJXQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566519 | |

| Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-morpholino-2-nitrobenzoate | |

CAS RN |

134050-75-2 | |

| Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)

![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)